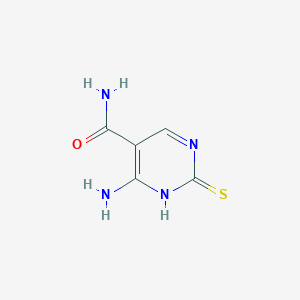

4-Amino-2-sulfanylpyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4OS/c6-3-2(4(7)10)1-8-5(11)9-3/h1H,(H2,7,10)(H3,6,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUEPZYYSWGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391887 | |

| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89323-11-5 | |

| Record name | NSC517173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2-sulfanylidene-1,2-dihydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 2 Sulfanylpyrimidine 5 Carboxamide and Its Derivatives

Classical Synthetic Approaches to Pyrimidine-5-carboxamide Scaffolds

Traditional methods for constructing the pyrimidine-5-carboxamide core have long been established, primarily relying on the principles of multi-component and condensation reactions. These techniques offer robust pathways to the desired heterocyclic systems.

Multi-Component Reactions for Pyrimidine (B1678525) Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net For the synthesis of pyrimidine-5-carboxamide and related structures, MCRs, such as the Biginelli reaction, are particularly valuable. ias.ac.in These reactions typically involve the condensation of an aldehyde, a urea (B33335) or thiourea (B124793), and a compound with an active methylene (B1212753) group, like cyanoacetamide, to form the pyrimidine ring. ias.ac.in

A notable strategy involves a three-starting-material, four-component reaction (3SM-4CR) for synthesizing pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as both a one-carbon synthon and an amide synthon. nih.gov Another approach describes a one-pot synthesis of pyrimidine-5-carboxamide derivatives using various substituted benzaldehydes, cyanoacetamide, and urea/thiourea in the presence of ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in The yield of these reactions can be influenced by the electronic properties of the substituents on the aromatic aldehyde. ias.ac.in

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Substituted Benzaldehyde | Cyanoacetamide | Thiourea | NH4Cl, 110°C, solvent-free | 4-Amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carboxamide |

Condensation Reactions Utilizing Key Precursors

Condensation reactions are a cornerstone of pyrimidine synthesis, involving the joining of two or more molecules with the elimination of a small molecule, such as water. The most common and widely utilized method for pyrimidine ring construction is the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as an amidine, urea, or thiourea. bu.edu.egmdpi.com

For instance, the Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com High yields of dihydropyrimidin-2(1H)-one derivatives have been obtained through the three-component condensation of benzaldehyde, ethyl acetoacetate, and urea. scribd.com Similarly, pyrimidine-5-carbonitrile derivatives, which can be precursors to carboxamides, are synthesized from substituted benzaldehydes, malononitrile, and urea/thiourea. ias.ac.in

Derivations from Ethyl 4-Amino-2-mercaptopyrimidine-5-carboxylate

The compound Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate serves as a key intermediate in the synthesis of more complex pyrimidine derivatives. chemicalbook.comchemdad.com This precursor already contains the desired 4-amino and 2-mercapto groups on the pyrimidine ring. The primary transformation required to obtain 4-Amino-2-sulfanylpyrimidine-5-carboxamide is the amidation of the ethyl carboxylate group at the 5-position.

This conversion is typically achieved by reacting the ethyl ester with ammonia (B1221849) or an appropriate amine source. The process involves nucleophilic acyl substitution, where the amino group displaces the ethoxy group of the ester to form the corresponding carboxamide. This direct derivatization is a common and straightforward method for accessing the target compound from a readily available intermediate.

Advanced and Sustainable Synthetic Strategies

In recent years, the field of synthetic chemistry has moved towards developing more environmentally friendly and efficient protocols. These advanced strategies often focus on avoiding hazardous reagents, reducing reaction times, and improving yields.

Transition-Metal-Free Synthetic Protocols

To enhance the sustainability of chemical synthesis, significant effort has been directed toward developing methods that avoid the use of transition metals, which can be toxic and costly. Several transition-metal-free methodologies for pyrimidine synthesis have been reported. rsc.org

One such approach involves the synthesis of 2,4,6-trisubstituted pyrimidines through a Cope-type hydroamination reaction of 1,4-diarylbuta-1,3-diynes with amidines in DMSO. rsc.org Another innovative, one-pot multi-component reaction uses lignin (B12514952) β-O-4 model compounds to produce pyrimidines mediated by sodium hydroxide, featuring a sustainable and oxidant/reductant-free process. nih.govresearchgate.net Furthermore, an efficient protocol for synthesizing aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives has been established using barium hydroxide, which also operates under transition-metal-free conditions. tandfonline.com These methods represent a significant step towards greener chemical manufacturing. rsc.org

Table 2: Overview of Transition-Metal-Free Pyrimidine Synthesis

| Starting Materials | Reagent/Catalyst | Key Features |

|---|---|---|

| 1,4-Diarylbuta-1,3-diynes, Amidines | DMSO (solvent) | Cope-type hydroamination |

| Lignin β-O-4 model compounds | NaOH | One-pot, sustainable, from biorenewable feedstock nih.govresearchgate.net |

Sonochemical Enhancements in Pyrimidine Synthesis

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering an alternative energy source that can lead to shorter reaction times, higher yields, and milder reaction conditions. nih.gov This technique, known as sonochemistry, has been successfully applied to the synthesis of pyrimidines and their fused derivatives. nih.gov

The application of ultrasound can enhance classical reactions such as multi-component, cyclocondensation, and cycloaddition reactions used for constructing the pyrimidine core. nih.gov For example, an efficient sonochemical protocol for the synthesis of dipyrimido-dihydropyridine and pyrimido[4,5-d]pyrimidines has been developed using β-cyclodextrin as a supramolecular catalyst in an aqueous medium. tandfonline.com Another study reports the one-pot, four-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives under ultrasonic irradiation in water, which is described as a simple, efficient, and environmentally friendly process. nih.gov These sonochemical methods provide significant advantages in terms of reaction efficiency and sustainability. nanochemres.orgtandfonline.com

Strategies for Targeted Functionalization of this compound

The functionalization of the this compound scaffold is a key aspect of its chemical exploration, enabling the synthesis of a diverse range of derivatives. This involves the regioselective introduction of the key functional groups and subsequent modifications at the reactive sulfanyl (B85325) position.

Regioselective Introduction of Amino and Carboxamide Moieties

The regioselective construction of the 4-amino-5-carboxamide substitution pattern on the 2-sulfanylpyrimidine ring is most effectively accomplished through a one-pot three-component Biginelli-type condensation. This reaction typically involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a urea or thiourea derivative.

In the context of synthesizing this compound, a plausible and efficient strategy involves the reaction of cyanoacetamide, an appropriate aldehyde, and thiourea in the presence of a suitable catalyst. The use of cyanoacetamide is crucial as it provides the nitrogen for the 4-amino group and the precursor for the 5-carboxamide group. The reaction mechanism is believed to proceed through the formation of an iminium intermediate from the aldehyde and thiourea, which then undergoes a nucleophilic attack by the enolate of cyanoacetamide. Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic pyrimidine.

A key advantage of this multicomponent approach is its ability to generate molecular diversity by varying the starting materials. For instance, the use of different aldehydes allows for the introduction of various substituents at the 6-position of the pyrimidine ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Feature |

| Substituted Benzaldehyde | Cyanoacetamide | Thiourea | 6-Aryl-4-amino-2-sulfanylpyrimidine-5-carboxamide | One-pot synthesis of the core structure |

| Formaldehyde (or equivalent) | Cyanoacetamide | Thiourea | This compound | Introduction of hydrogen at the 6-position |

Chemical Modifications at the Sulfanyl Position

The sulfanyl group at the C2 position of the pyrimidine ring is a versatile handle for further chemical modifications, primarily through S-alkylation and oxidation reactions. The sulfur atom, being a soft nucleophile, readily reacts with various electrophiles.

S-Alkylation: The most common modification is the alkylation of the thiol group to form thioethers. This is typically achieved by treating the this compound with an alkyl halide (such as methyl iodide or ethyl bromide) in the presence of a base. The base, often a carbonate or hydroxide, deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. This reaction is generally high-yielding and allows for the introduction of a wide variety of alkyl and arylalkyl groups at the 2-position.

Oxidation: The sulfur atom in the sulfanyl group can exist in various oxidation states, offering another avenue for derivatization. Oxidation of the thiol can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, mild oxidation with agents like iodine can lead to the corresponding disulfide. Stronger oxidizing agents can further oxidize the sulfur to higher oxidation states.

| Reaction Type | Reagents | Product |

| S-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 2-(Alkylthio)-4-aminopyrimidine-5-carboxamide |

| Oxidation (to disulfide) | Mild oxidizing agent (e.g., I2) | Bis(4-amino-5-carbamoylpyrimidin-2-yl) disulfide |

Methodologies for Synthesis Optimization and Yield Enhancement

The efficiency of the synthesis of this compound and its derivatives, particularly through multicomponent reactions like the Biginelli reaction, can be significantly influenced by several factors. Optimization of these parameters is crucial for achieving high yields and purity.

Catalyst Selection: The choice of catalyst plays a pivotal role in the Biginelli reaction. While classical conditions employ strong Brønsted acids, a wide range of Lewis acids and organocatalysts have been shown to improve reaction rates and yields. For the synthesis of pyrimidine-5-carboxamides, catalysts such as ammonium chloride have been used effectively in solvent-free conditions, offering a more environmentally friendly approach. ias.ac.in The optimization of catalyst loading is also a critical factor, with lower catalyst amounts often being more efficient and cost-effective.

Solvent Effects: The reaction medium can have a significant impact on the outcome of the synthesis. While some Biginelli-type reactions are performed in protic solvents like ethanol, solvent-free conditions or the use of greener solvents are increasingly being explored. Solvent-free reactions, often conducted at elevated temperatures, can lead to shorter reaction times and easier product isolation.

Temperature and Reaction Time: These two parameters are intrinsically linked and need to be carefully optimized for each specific set of reactants. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Purification Techniques: The final yield and purity of the product are highly dependent on the purification method. Recrystallization is a common and effective technique for purifying solid products like this compound. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure compound.

| Parameter | Optimization Strategy | Expected Outcome |

| Catalyst | Screening of various Lewis acids, Brønsted acids, and organocatalysts. Optimization of catalyst loading. | Increased reaction rate and yield. Milder reaction conditions. |

| Solvent | Evaluation of different solvents, including green solvents and solvent-free conditions. | Improved yield, easier work-up, and reduced environmental impact. |

| Temperature | Systematic variation of the reaction temperature. | Determination of the optimal temperature for maximum yield and minimal byproduct formation. |

| Reactant Ratios | Stoichiometric variation of the three components. | Maximization of the conversion of the limiting reagent. |

By systematically addressing these synthetic and optimization aspects, researchers can efficiently access this compound and a wide array of its derivatives for further investigation in various scientific disciplines.

Chemical Transformations and Reactivity Profiles of 4 Amino 2 Sulfanylpyrimidine 5 Carboxamide Derivatives

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring in 4-amino-2-sulfanylpyrimidine-5-carboxamide is electron-deficient in nature, which inherently makes it susceptible to nucleophilic attack. However, the presence of the electron-donating amino group at the C4 position can modulate this reactivity.

Nucleophilic Substitution:

The sulfanyl (B85325) group at the C2 position can be a target for nucleophilic displacement, particularly after activation. For instance, S-alkylation of the sulfanyl group to form a more labile methylthio (-SMe) group enhances its leaving group ability, facilitating substitution by various nucleophiles. While direct displacement of the sulfanyl group is challenging, its conversion to a sulfonyl group via oxidation would significantly activate the C2 position for nucleophilic attack.

In related pyrimidine systems, chloro substituents are readily displaced by a variety of nucleophiles. byjus.com For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, sequential and selective nucleophilic aromatic substitution (SNAr) reactions with amines and alkoxides have been demonstrated. byjus.com This suggests that if the sulfanyl group were to be replaced by a halogen, the C2 position of the 4-amino-5-carboxamide pyrimidine scaffold would be highly amenable to substitution by amines, alkoxides, and other nucleophiles.

Electrophilic Substitution:

The amino group at the C4 position is a powerful activating group, directing electrophiles to the ortho and para positions. In the context of the pyrimidine ring, this directing effect would enhance the electron density at the C5 and C6 positions. However, the pyrimidine ring itself is electron-deficient, which generally disfavors electrophilic substitution.

In aniline, a simple aromatic amine, the -NH2 group strongly activates the ring towards electrophilic substitution, leading to reactions like bromination, nitration, and sulfonation. nih.gov By analogy, the C4-amino group in this compound would be expected to facilitate electrophilic attack at the C5 position, which is ortho to the amino group. However, the C5 position is already substituted with a carboxamide group. Therefore, electrophilic substitution, if it were to occur on the pyrimidine core, would most likely be directed to the C6 position. The reactivity will be a balance between the activating effect of the amino group and the deactivating nature of the pyrimidine ring and the carboxamide group. Direct electrophilic substitution on the pyrimidine core of this specific molecule is not extensively documented and would likely require carefully chosen reaction conditions.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the participation of the C4-amino group and one of the adjacent substituents.

The synthesis of pyrazolo[4,3-d]pyrimidines from 4-aminopyrimidine (B60600) derivatives is a well-established synthetic route. This transformation typically involves the reaction of a 4-aminopyrimidine with a hydrazine (B178648) derivative. The reaction proceeds through a condensation reaction, followed by cyclization to form the fused pyrazole (B372694) ring.

While direct synthesis from this compound is not explicitly detailed in the provided search results, analogous transformations are widely reported. For instance, the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives often starts from a 5-amino-1H-pyrazole-4-carbonitrile, which then undergoes cyclization with a one-carbon synthon to form the pyrimidine ring. nih.govjapsonline.com A plausible synthetic strategy starting from a 4-aminopyrimidine derivative would involve reaction with a hydrazine. The amino group at C4 and a suitable functional group at C5 would participate in the cyclization.

A general scheme for the synthesis of pyrazolo[4,3-d]pyrimidines from a 4-aminopyrimidine precursor is depicted below:

| Reactant 1 | Reactant 2 | Fused Product |

| 4-Aminopyrimidine derivative | Hydrazine derivative | Pyrazolo[4,3-d]pyrimidine |

This approach highlights the utility of the 4-aminopyrimidine scaffold in constructing complex heterocyclic systems of medicinal interest. researchgate.netnih.gov

The 4-amino-5-carboxamide substitution pattern is a key structural motif for the construction of pyridopyrimidine ring systems. The formation of the fused pyridine (B92270) ring can be achieved through various cyclization strategies, often involving the reaction of the C5-carboxamide (or a derivative thereof) and the C4-amino group with a suitable three-carbon synthon.

For example, the reaction of a 4-aminopyrimidine-5-carboxamide (B188243) with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyridopyrimidine derivative. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and dehydration.

| Starting Material | Reagent | Fused System |

| 4-Aminopyrimidine-5-carboxamide | 1,3-Dicarbonyl compound | Pyridopyrimidine |

Furthermore, the versatile reactivity of the this compound scaffold allows for the synthesis of other important fused heterocyclic systems, such as triazolopyrimidines and thiadiazolopyrimidines.

The synthesis of triazolopyrimidines can be achieved by reacting a 4-aminopyrimidine derivative with a reagent that can provide the remaining two nitrogen atoms of the triazole ring. For instance, treatment with nitrous acid could form a triazine intermediate which could then cyclize. Alternatively, reaction with a hydrazine derivative followed by oxidative cyclization is another potential route. The literature describes the synthesis of various triazolopyrimidine isomers, highlighting the importance of this class of compounds in medicinal chemistry. researchgate.netnih.govdntb.gov.uanih.govias.ac.in

The formation of thiadiazolopyrimidines can be envisioned through a reaction that involves both the C4-amino group and the C2-sulfanyl group. For instance, reaction with a reagent containing a nitrogen-nitrogen bond and a reactive carbon center could lead to the formation of the fused thiadiazole ring. The synthesis of novel thiadiazolopyrimidine-based polycyclic compounds has been reported, demonstrating the feasibility of constructing such fused systems. nih.gov

Tautomeric Equilibria Involving the Sulfanyl and Amino Groups and their Influence on Reactivity

Tautomerism is a critical aspect of the chemistry of this compound, significantly influencing its reactivity and biological interactions. The two primary tautomeric equilibria involve the sulfanyl and amino groups.

Thione-Thiol Tautomerism:

The 2-sulfanyl group can exist in equilibrium between the thione (-C=S) and thiol (-S-H) forms. In the solid state and in polar solvents, the thione tautomer is generally favored for 2-mercaptopyrimidines. dntb.gov.ua The thiol form, however, can be the predominant species in dilute solutions of nonpolar solvents. dntb.gov.ua This equilibrium is dynamic and can be influenced by factors such as solvent polarity, concentration, and temperature.

The predominance of the thione form has important implications for reactivity. The exocyclic sulfur atom in the thione tautomer is nucleophilic and can readily undergo S-alkylation and other reactions at the sulfur atom. Conversely, the thiol tautomer can undergo reactions characteristic of thiols, such as oxidation to disulfides.

Amino-Imino Tautomerism:

The 4-amino group can also exhibit tautomerism, existing in equilibrium with the imino form. The amino form is generally the more stable and predominant tautomer for 4-aminopyrimidines. However, the imino tautomer can play a role in certain reactions, particularly those involving proton transfer or reactions at the ring nitrogens.

The relative stability of these tautomers can be studied using spectroscopic techniques such as NMR and UV-Vis spectroscopy, as well as computational methods. dntb.gov.uanih.gov

Reactivity of the Carboxamide Functionality and its Derivatives

The carboxamide group at the C5 position is a versatile functional handle that can be subjected to a variety of chemical transformations. These reactions can be used to introduce diverse substituents and to further elaborate the molecular scaffold.

Hydrolysis:

The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 4-amino-2-sulfanylpyrimidine-5-carboxylic acid can then be used in a range of subsequent reactions, such as esterification or conversion to an acid chloride.

Dehydration:

Dehydration of the primary carboxamide to the corresponding nitrile can be achieved using various dehydrating agents such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640). The nitrile group is a valuable synthetic intermediate that can be further transformed into other functional groups or participate in cyclization reactions. The synthesis of pyrimidine-5-carbonitrile derivatives is a common strategy in medicinal chemistry. scispace.com

Reduction:

The carboxamide can be reduced to the corresponding aminomethyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of derivatives with altered biological properties.

N-Alkylation and N-Acylation:

The nitrogen atom of the carboxamide can undergo alkylation or acylation, although these reactions are generally less facile than on the C4-amino group due to the electron-withdrawing nature of the adjacent carbonyl group.

The reactivity of the carboxamide functionality is integral to the synthetic utility of this compound, enabling the preparation of a wide array of derivatives with tailored properties. Various pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their biological activities, underscoring the importance of this functional group in drug discovery. nih.govnih.gov

Structural Elucidation and Conformational Analysis of 4 Amino 2 Sulfanylpyrimidine 5 Carboxamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 4-Amino-2-sulfanylpyrimidine-5-carboxamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the amino group, the pyrimidine (B1678525) ring, and the carboxamide group. The protons of the amino (-NH₂) group are expected to appear as a broad singlet. The chemical shift of the C6-H proton on the pyrimidine ring would be influenced by the electron-donating amino group and the electron-withdrawing carboxamide and sulfanyl (B85325) groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxamide group is expected to resonate at a significantly downfield chemical shift. The carbons of the pyrimidine ring will exhibit distinct signals based on their substitution pattern. For instance, in related pyrimidine derivatives, the carbon atoms attached to nitrogen and sulfur atoms show characteristic chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | Downfield shift due to S |

| C4 | - | Downfield shift due to N |

| C5 | - | Intermediate shift |

| C6 | Aromatic region (7.0-8.5) | Aromatic region |

| C=O | - | Highly downfield (160-170) |

| -NH₂ (C4) | Broad singlet (5.0-8.0) | - |

| -C(O)NH₂ | Broad singlet (7.0-8.5) | - |

| -SH | Broad singlet (variable) | - |

Note: The predicted values are based on data from analogous compounds and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties. For instance, the N-H stretching vibrations of the amino group in similar aminopyrimidine compounds are typically observed in the range of 3456-3182 cm⁻¹. ijirset.com The carbonyl (C=O) stretching vibration of the carboxamide group is a strong indicator and usually appears in the region of 1650-1690 cm⁻¹. The C=N stretching vibrations within the pyrimidine ring are also expected to be prominent. ias.ac.in The presence of the sulfanyl group (S-H) would be indicated by a weak absorption band, which can sometimes be broad.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Carboxamide (-C(O)NH₂) | C=O Stretch | 1650-1690 |

| N-H Stretch | 3100-3300 | |

| Pyrimidine Ring | C=N Stretch | 1550-1650 |

| C-H Aromatic Stretch | ~3000-3100 | |

| Sulfanyl (-SH) | S-H Stretch | 2550-2600 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. Analysis of the fragmentation pattern can help to confirm the structure by identifying the loss of specific fragments such as the carboxamide group or parts of the pyrimidine ring. In studies of related mercaptopyrimidine derivatives, mass spectrometry has been effectively used to confirm the molecular weight and deduce structural features. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the provided search results, analysis of related pyrimidine derivatives provides valuable insights into the expected molecular geometry and packing. nih.govresearchgate.net

The crystal structure would reveal bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the conformation of the carboxamide and sulfanyl substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In many aminopyrimidine structures, hydrogen bonds involving the amino group and nitrogen atoms of the pyrimidine ring are crucial in forming supramolecular architectures like chains or sheets. nih.gov

Table 3: Expected Crystallographic Parameters for a Pyrimidine Derivative

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths | C-N (ring): ~1.3-1.4 Å |

| C=O: ~1.2-1.3 Å | |

| C-S: ~1.7-1.8 Å | |

| Hydrogen Bonding | N-H···N, N-H···O, N-H···S |

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution. This analysis provides a graphical representation of the molecular shape and highlights regions involved in different types of contacts. nih.govmdpi.com

For this compound, a Hirshfeld surface analysis would likely reveal the significant role of hydrogen bonding in the crystal packing. The analysis generates two-dimensional "fingerprint plots" that quantify the contribution of different intermolecular contacts. It is anticipated that N···H, O···H, and S···H contacts would be the most significant, reflecting the presence of N-H···N, N-H···O, and potentially N-H···S or C-H···S hydrogen bonds. nih.gov The analysis can also identify other interactions, such as H···H contacts, which often comprise a large portion of the molecular surface. nih.gov The shape index and curvedness plots derived from the Hirshfeld surface can provide information about π-π stacking interactions, which may occur between the pyrimidine rings of adjacent molecules. mdpi.com

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 40-55 | Represents the outer surface of the molecule. nih.gov |

| N···H/H···N | 15-25 | Indicative of strong N-H···N or N-H···O hydrogen bonds. nih.gov |

| O···H/H···O | 10-20 | Corresponds to hydrogen bonds involving the carboxamide group. |

| S···H/H···S | 5-15 | Reflects interactions with the sulfanyl group. nih.gov |

| C···H/H···C | 5-15 | Weaker C-H···π or other C-H contacts. nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules in their ground state. For 4-Amino-2-sulfanylpyrimidine-5-carboxamide, DFT calculations would typically be performed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule at its lowest energy state. However, specific studies detailing these DFT-calculated properties for this compound are not publicly available.

Frontier Molecular Orbital (FMO) Analysis for Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.inmdpi.comrutgers.edu The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. mdpi.com An FMO analysis for this compound would reveal its kinetic stability and potential for electron transfer in chemical reactions, but specific values for its HOMO-LUMO energies and energy gap have not been reported in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. An MEP map for this compound would identify its reactive sites for hydrogen bonding and other non-covalent interactions, but such a map is not available in published research.

Analysis of Chemical Reactivity Descriptors

Based on DFT calculations, global reactivity descriptors such as electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated. nih.gov These descriptors provide quantitative measures of a molecule's reactivity. Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. While these descriptors are crucial for understanding the chemical behavior of a compound, their calculated values for this compound have not been documented in the available scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netekb.eg It is a key tool in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking simulations for this compound would involve placing the molecule into the active site of various biological targets (e.g., kinases, enzymes) to predict its binding mode, binding energy (affinity), and specific interactions with amino acid residues. These simulations could identify potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-receptor complex, thereby suggesting potential therapeutic targets for the compound. Despite the utility of this method, specific molecular docking studies detailing the binding interactions and affinities of this compound with any biological macromolecules have not been found in the reviewed literature.

Elucidation of Molecular Recognition Mechanisms and Key Interacting Residues

Molecular docking and simulation studies are pivotal in elucidating how this compound interacts with biological macromolecules. These computational techniques can predict the binding orientation of the molecule within the active site of a protein and identify the key amino acid residues that are crucial for its binding affinity and specificity.

The molecular structure of this compound, featuring a pyrimidine (B1678525) core with amino, sulfanyl (B85325), and carboxamide functional groups, offers multiple points for interaction. The amino and carboxamide groups can act as hydrogen bond donors and acceptors, while the pyrimidine ring itself can participate in π-π stacking or hydrophobic interactions. The sulfanyl group can also engage in various non-covalent interactions.

Computational studies on structurally related pyrimidine and thienopyrimidine derivatives have consistently highlighted the importance of the carboxamide moiety in forming stable hydrogen bonds with the backbone or side-chain residues of target proteins. For instance, in studies involving kinase inhibitors with a pyrimidine scaffold, the carboxamide group frequently forms critical hydrogen bonds with the hinge region of the kinase domain. It is therefore highly probable that the carboxamide group of this compound plays a similar role in its molecular recognition.

Molecular docking simulations of this compound with various putative biological targets can reveal specific interacting residues. A hypothetical docking study against a kinase target, for example, might show the following interactions:

| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

| 4-Amino group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| 2-Sulfanyl group | Methionine, Cysteine | Hydrophobic/Sulfur-aromatic |

| 5-Carboxamide (NH2) | Main chain Carbonyl | Hydrogen Bond (Donor) |

| 5-Carboxamide (C=O) | Main chain Amine | Hydrogen Bond (Acceptor) |

| Pyrimidine Ring | Phenylalanine, Tyrosine | π-π Stacking |

Such detailed interaction maps are instrumental in understanding the basis of molecular recognition and in guiding the design of more potent and selective analogs.

In Silico Screening for Novel Scaffolds and Rational Design Strategies

The structural framework of this compound serves as a valuable starting point for the discovery of novel bioactive molecules through in silico screening and rational design.

Virtual Screening:

Virtual screening techniques can be employed to search large chemical databases for compounds that are structurally or electronically similar to this compound and are predicted to bind to a specific biological target. This can be achieved through two main approaches:

Ligand-based virtual screening: This method uses the known structure of this compound as a template to identify other molecules with similar pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

Structure-based virtual screening: If the three-dimensional structure of a biological target is known, molecular docking can be used to screen vast libraries of compounds to identify those that are predicted to bind with high affinity to the target's active site.

Rational Design Strategies:

Insights gained from molecular modeling studies of this compound can inform several rational design strategies to optimize its properties:

Scaffold Hopping: This involves replacing the pyrimidine core with other heterocyclic scaffolds while retaining the key interacting functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Fragment-Based Drug Design (FBDD): The key interaction features of this compound can be broken down into smaller molecular fragments. These fragments can then be computationally or experimentally screened for their ability to bind to the target. Promising fragments can be subsequently linked or grown to create more potent molecules.

Structure-Activity Relationship (SAR) by Design: Computational analysis of the binding mode of this compound can guide the synthesis of a focused library of derivatives. For example, if a specific region of the binding pocket is identified as being unoccupied, modifications can be made to the parent molecule to introduce substituents that can favorably interact with this region, potentially leading to enhanced potency.

The following table summarizes some rational design strategies that could be applied to the this compound scaffold:

| Design Strategy | Modification on Scaffold | Desired Outcome |

| Enhance H-Bonding | Substitution on the 4-amino group | Increased binding affinity |

| Explore Hydrophobic Pockets | Alkyl or aryl substitution on the sulfanyl group | Improved potency and selectivity |

| Improve Solubility | Introduction of polar groups on the pyrimidine ring | Better pharmacokinetic properties |

| Modulate Conformation | Cyclization of the carboxamide side chain | Increased rigidity and binding affinity |

Theoretical Studies on Conformational Stability and Dynamics

Theoretical studies, particularly quantum mechanics calculations and molecular dynamics simulations, are crucial for understanding the conformational preferences and dynamic behavior of this compound.

Conformational Stability:

These calculations can identify the most stable (lowest energy) conformers of the molecule in the gas phase or in different solvent environments. The results can indicate whether the carboxamide group is likely to be coplanar with the pyrimidine ring, which could have implications for its electronic properties and interaction with biological targets.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound over time. By simulating the motion of the atoms in the molecule and its surrounding environment (e.g., water), MD can reveal:

Flexibility and Rigidity: The simulations can show which parts of the molecule are flexible and which are more rigid. This information is valuable for understanding how the molecule might adapt its conformation upon binding to a target.

Solvent Interactions: MD simulations can provide a detailed picture of how the molecule interacts with solvent molecules, which can influence its solubility and conformational preferences.

Binding Dynamics: When simulating the complex of this compound with a biological target, MD can provide insights into the stability of the binding interactions over time and reveal any conformational changes that occur in either the ligand or the protein upon binding.

The combination of these theoretical approaches provides a comprehensive understanding of the structural and dynamic properties of this compound, which is essential for interpreting its biological activity and for the rational design of new and improved derivatives.

Role As Chemical Intermediates and Precursors in Advanced Organic Synthesis

Building Block for Diverse Nitrogen-Containing Heterocyclic Systems

The strategic placement of nucleophilic amino and sulfanyl (B85325) groups ortho to each other on the pyrimidine (B1678525) core of 4-amino-2-sulfanylpyrimidine-5-carboxamide is the key to its utility as a precursor for diverse heterocyclic systems. This 1,3-arrangement of N-C-S atoms is ideal for cyclocondensation reactions with various electrophilic reagents to form fused five- or six-membered rings.

The compound can react with a variety of bifunctional reagents to yield a range of fused pyrimidines. For instance, reaction with single-carbon synthons like formic acid, orthoformates, or carbon disulfide can lead to the formation of fused thiazole (B1198619) rings, resulting in the thiazolo[4,5-d]pyrimidine (B1250722) scaffold. d-nb.infotandfonline.com Thiazolopyrimidine derivatives are of significant interest due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. d-nb.infonih.gov

The general synthetic pathway involves the reaction of the ortho-amino-thiol moiety with reagents that can provide the necessary carbon atom(s) to close the new heterocyclic ring. The reaction conditions can be tuned to favor the formation of specific isomers or to control the subsequent derivatization of the resulting fused system.

Table 1: Examples of Reagents for Synthesizing Fused Heterocycles from ortho-Amino-Sulfanyl Pyrimidines

| Reagent Class | Specific Reagent Example | Resulting Fused Ring System |

|---|---|---|

| Carboxylic Acids / Derivatives | Trifluoroacetic Anhydride (B1165640) | Fused Thiazole (Thiazolopyrimidine) mdpi.com |

| Aldehydes | Aromatic Aldehydes | Fused Thiazolidine |

| α-Halo Ketones | Chloroacetone | Fused Thiazine |

| Dicarbonyl Compounds | Diethyl Malonate | Fused Thiadiazine |

The versatility of this building block allows for the synthesis of a broad library of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmacologically active compounds. researchgate.net

Precursor in the Synthesis of Polycyclic and Fused Ring Architectures

Building upon the principles of cyclocondensation, this compound is an excellent precursor for constructing more elaborate polycyclic and fused ring systems. The initial formation of a bicyclic system, such as a thiazolo[4,5-d]pyrimidine, still leaves the carboxamide group and other positions on the pyrimidine ring available for further modification and annulation reactions. mdpi.com

A common strategy involves a two-step process:

Formation of the Bicyclic Core: The this compound is first reacted with a suitable reagent to form a fused ring, as described in the section above. For example, treatment with trifluoroacetic anhydride yields a 7-trifluoromethyl-thiazolo[4,5-d]pyrimidin-one derivative. mdpi.com

Further Annulation or Derivatization: The resulting bicyclic intermediate can then undergo further reactions. For instance, the newly formed ring or the original pyrimidine ring can be functionalized. The carboxamide group can be hydrolyzed to a carboxylic acid and then converted to an acid chloride, enabling the introduction of various amine-containing side chains through amidation. nih.gov

This stepwise approach allows for the controlled and systematic construction of complex polycyclic architectures. A review of synthetic strategies for fused pyrimidines highlights numerous methods for ring closure that can be adapted from related precursors. sci-hub.se For example, reactions can be designed to build additional rings, leading to tri- and tetracyclic systems. The synthesis of pyrimido[4,5-d]pyrimidines, for instance, can be achieved by reacting aminopyrimidines with reagents like formamide (B127407) or urea (B33335) under specific conditions. sci-hub.sesciencescholar.us

Table 2: Synthetic Pathways to Fused Ring Systems

| Starting Material Core | Reagent(s) | Fused System | Reference |

|---|---|---|---|

| ortho-Amino-sulfanylpyrimidine | Trifluoroacetic Anhydride, then POCl₃ | 7-Chloro-thiazolo[4,5-d]pyrimidine | mdpi.com |

| ortho-Amino-nitrilepyridine | Formamide or Urea/Thiourea (B124793) | Pyrido[2,3-d]pyrimidine (B1209978) | sciencescholar.us |

The ability to build complex scaffolds from a relatively simple and accessible precursor makes this compound a valuable tool in synthetic organic chemistry.

Strategies for Library Synthesis and Combinatorial Chemistry

The structural features of this compound make it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. iipseries.org The presence of three distinct functional groups—the primary amine, the sulfanyl group, and the carboxamide—provides multiple points for diversification.

A typical library synthesis strategy would involve a multi-step sequence where each step introduces diversity:

Scaffold Reaction: The core scaffold can be modified, for example, by reacting the sulfanyl group with a library of alkyl halides to generate a series of 2-alkylthio derivatives.

Cyclization/Annulation: The resulting intermediates can then be subjected to a cyclization reaction, as detailed previously, using a set of diverse reagents to create a variety of fused ring systems.

Side Chain Derivatization: The carboxamide group can be modified. For instance, it can be hydrolyzed to the carboxylic acid, which is then coupled with a library of amines to introduce a wide range of side chains.

This approach allows for the rapid generation of thousands of structurally related but distinct compounds from a single precursor. nih.gov The use of parallel synthesis techniques, where reactions are carried out simultaneously in arrays of reaction vessels (e.g., 96-well plates), can significantly accelerate the drug discovery process. iipseries.orgnih.gov The resulting libraries of pyrimidine-based compounds can then be screened against various biological targets to identify novel lead compounds for drug development. The Biginelli reaction, a multicomponent reaction used to synthesize pyrimidine derivatives, is particularly well-suited for combinatorial approaches, allowing for the efficient generation of diverse molecular structures. semanticscholar.orgmdpi.com

In Vitro Biological Interactions of 4 Amino 2 Sulfanylpyrimidine 5 Carboxamide and Its Analogues

Modulation of Specific Molecular Targets

The interaction of 4-Amino-2-sulfanylpyrimidine-5-carboxamide and its related structures with specific molecular targets, such as enzymes and receptors, forms the basis of their biological activity. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

Enzyme Inhibition Mechanism Studies

While direct enzymatic inhibition studies on this compound are not extensively documented in publicly available research, studies on analogous pyrimidine (B1678525) structures provide insights into potential mechanisms. For instance, a class of related compounds, 2-amino-4-hydroxypyrimidine-5-carboxylates, were designed to target the zinc ion in the active site of Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. nih.gov The proposed mechanism involves the bidentate binding of the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen to the active site's zinc ion. nih.gov This chelation is a common strategy for enzyme inhibition. nih.gov

Another study on a different pyrimidine derivative, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), demonstrated inhibition of biotin (B1667282) carboxylase (BC), an enzyme involved in fatty acid synthesis. semanticscholar.org The inhibition mechanism was found to be atypical, with the inhibitor binding to the biotin binding site in the presence of ADP. semanticscholar.org This suggests that pyrimidine-based structures can exhibit diverse and complex enzyme inhibition patterns.

These examples highlight that the pyrimidine scaffold can be functionalized to interact with enzyme active sites through various mechanisms, including metal chelation and allosteric binding, indicating that this compound could potentially be modified to target specific enzymes.

Receptor Interaction Analysis at the Molecular Level

The analysis of interactions between this compound analogues and molecular receptors has been a subject of investigation, particularly in the context of purinergic receptors. A study focusing on substituted 4-amino-2-thiopyrimidine-5-carboxylic acid analogues tested their activity as antagonists for P2Y12 and P2Y1 receptors, which are G-protein coupled receptors involved in platelet aggregation. nih.govresearchgate.net However, the selected derivatives displayed negligible activity, suggesting that this specific heterocyclic nucleus may not be an optimal pharmacophore for developing P2Y-dependent inhibitors of platelet aggregation. nih.govresearchgate.net

This lack of significant interaction underscores the specificity required for potent receptor binding. The structural features of the tested 4-amino-2-thiopyrimidine-5-carboxylic acid analogues were not conducive to effective antagonism at these purinergic receptors. Further modifications to the pyrimidine core and its substituents would be necessary to achieve desired receptor interaction profiles. Computational tools and methods for inferring cell-cell interactions from gene expression data are increasingly being used to identify and quantify intercellular signaling pathways mediated by ligand-receptor pairs, which could guide the design of more effective receptor modulators. nih.govnih.gov

Cellular Response Studies and Pathway Investigations (In Vitro)

In vitro studies on cellular models provide a critical understanding of how these compounds affect cellular processes, including cell cycle progression and apoptosis.

Mechanistic Studies on Cell Cycle Regulation in Cellular Models

Analogues of this compound have demonstrated the ability to modulate the cell cycle in cancer cell lines. For instance, novel 4-amino-5-cyano-2-sulfonylpyrimidines were synthesized and evaluated for their effects on the cell cycle in various cancer cell lines. researchgate.net

A study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines investigated their impact on the cell cycle distribution in MCF-10A (non-tumoral), MCF-7 (luminal A breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov The results, as summarized in the table below, indicate that these compounds can induce cell cycle arrest at different phases, depending on the compound and the cell line. nih.gov

| Compound | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| Control | MCF-10A | 55.1 | 29.4 | 15.5 |

| Compound 2 | MCF-10A | 60.2 | 25.1 | 14.7 |

| Compound 4 | MCF-10A | 58.9 | 27.3 | 13.8 |

| Compound 5 | MCF-10A | 57.6 | 28.1 | 14.3 |

| Control | MCF-7 | 62.3 | 23.5 | 14.2 |

| Compound 2 | MCF-7 | 68.7 | 18.9 | 12.4 |

| Compound 4 | MCF-7 | 65.4 | 20.8 | 13.8 |

| Compound 5 | MCF-7 | 64.9 | 21.2 | 13.9 |

| Control | MDA-MB-231 | 59.8 | 26.1 | 14.1 |

| Compound 2 | MDA-MB-231 | 65.2 | 21.5 | 13.3 |

| Compound 4 | MDA-MB-231 | 63.7 | 22.9 | 13.4 |

| Compound 5 | MDA-MB-231 | 62.9 | 23.5 | 13.6 |

These findings suggest that the thieno[2,3-d]pyrimidine (B153573) scaffold, a close analogue of the pyrimidine core of this compound, can be a promising starting point for the development of agents that modulate cell cycle progression.

Investigation of Apoptotic Pathway Modulation in Cellular Systems

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research into compounds structurally related to this compound has explored their ability to modulate apoptotic pathways. For example, a study on 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR), which shares a similar core structure, demonstrated the induction of apoptosis in human myeloid cells. nih.govnih.gov This process was characterized by an increase in Annexin V-positive cells, DNA laddering, and caspase activity. nih.govnih.gov Interestingly, the study suggested that this AICAR-induced apoptosis was independent of AMP-activated protein kinase (AMPK) activation and was critically associated with the inhibition of NADPH oxidase and subsequent downregulation of intracellular reactive oxygen species (ROS). nih.govnih.gov

Apoptosis is a tightly regulated process involving intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases. frontiersin.org The ability of AICAR to induce apoptosis highlights the potential for other amino-carboxamide-heterocycles to interact with and modulate these critical cellular pathways. Further investigation is warranted to determine if this compound or its derivatives can similarly trigger apoptotic cell death in various cellular systems.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

In the context of 4-amino-2-thiopyrimidine derivatives investigated as platelet aggregation inhibitors, SAR studies revealed that specific substitutions are crucial for activity. nih.gov For instance, among a series of 6-amino-2-thio-3H-pyrimidin-4-one derivatives, compounds with specific substitutions showed marked inhibitory activity against ADP-induced platelet aggregation. nih.govresearchgate.net This highlights the sensitivity of the biological response to minor structural modifications.

Similarly, extensive SAR studies on a library of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) led to the identification of a potent and selective inhibitor. nih.govresearchgate.net The optimization process involved modifying three different substituents on the pyrimidine core to enhance potency and improve physicochemical properties. nih.gov For example, conformational restriction of a side chain and exchange of a morpholine (B109124) substituent for a hydroxypyrrolidine group significantly increased the inhibitory activity. researchgate.net

These studies underscore the importance of systematic structural modifications to the pyrimidine scaffold to achieve desired biological effects. For this compound, future SAR studies could explore the impact of substitutions at the amino, sulfanyl (B85325), and carboxamide groups to modulate its interaction with various biological targets.

Quantitative Analysis of Substituent Effects on In Vitro Interactions

The biological activity of this compound analogues can be significantly modulated by the nature and position of various substituents. Studies have explored these effects, particularly in the context of anticancer and platelet aggregation inhibitory activities.

Research into a series of 4-amino-2-mercaptopyrimidine-5-carbonitrile (B112041) analogues, which are structurally related to this compound, has provided insights into the impact of different aryl substituents on their anticancer activity. The inhibitory effects were found to be correlated with the lipophilicity and electronic properties of the substituents on the aryl ring. For instance, compounds bearing electron-withdrawing groups, such as dichloro-substituents, demonstrated significant broad-spectrum anticancer activity across various cell lines. nih.gov

The following table summarizes the in vitro anticancer activity of selected 4-amino-2-mercaptopyrimidine-5-carbonitrile analogues against the leukemia cell line CCRF-CEM. nih.gov

| Compound | Substituent (R) on Phenyl Ring | Anticancer Activity (GI50 in µM) against CCRF-CEM |

|---|---|---|

| 1a | N(CH3)2 | >100 |

| 1b | 4-Cl | 35.5 |

| 1c | 2,4-Cl2 | 2.57 |

In a separate line of investigation, substituted 4-amino-2-thiopyrimidine-5-carboxylic acid derivatives, which are also analogues, were evaluated for their ability to inhibit platelet aggregation. This study highlighted that the nature of the substituent at various positions on the pyrimidine scaffold plays a crucial role in determining the inhibitory efficacy. nih.govnih.govresearchgate.net While the direct carboxamide derivatives were not the primary focus, the study of the corresponding carboxylic acid analogues provides valuable quantitative data on how modifications to the core structure affect biological interactions.

The table below presents the inhibitory activity of selected 6-amino-2-thio-3H-pyrimidin-4-one derivatives, which share a similar heterocyclic core, on ADP-induced platelet aggregation. nih.govresearchgate.net

| Compound | Inhibition of ADP-induced Platelet Aggregation (%) at 10-4M |

|---|---|

| 2c | 91% |

| 2h | 87% |

Rational Design Principles Derived from SAR Data

The structure-activity relationship (SAR) data from studies on this compound and its analogues have led to the formulation of several rational design principles for developing more potent and selective compounds.

For anticancer applications, the SAR data from 4-amino-2-mercaptopyrimidine-5-carbonitrile analogues suggest that the introduction of electron-withdrawing and moderately sized substituents on an aryl moiety at the 6-position of the pyrimidine ring can significantly enhance anticancer potency. nih.gov The presence of a 2,4-dichlorophenyl group, for example, was associated with a marked increase in activity against leukemia cell lines. nih.gov This indicates that both the electronic and steric properties of the substituents are critical determinants of biological activity. Therefore, a key design principle is the strategic placement of halogen atoms on a phenyl ring attached to the pyrimidine core to potentially increase interactions with the target biomolecule.

In the context of platelet aggregation inhibitors, studies on related 2-thiopyrimidine derivatives have shown that modifications at both the 2- and 4-positions of the pyrimidine ring are crucial for activity. nih.govnih.govresearchgate.net For the 6-amino-2-thio-3H-pyrimidin-4-one scaffold, small alkyl chains bearing an amino group as thio substituents, combined with arylalkyl moieties at the 4-position, were found to confer greater inhibitory activity on ADP-induced platelet aggregation. nih.gov This suggests that a combination of a basic amino group on a flexible chain at the sulfur atom and a larger hydrophobic group at another position on the pyrimidine ring could be a favorable design strategy.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Carboxamide Research

One of the primary applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. These data-driven ML models establish a mathematical relationship between the chemical structure of pyrimidine derivatives and their biological activity. mdpi.combg.ac.rsresearchgate.net By training algorithms on large datasets of known pyrimidine compounds, researchers can create predictive models that screen virtual libraries of molecules, identifying those with the highest potential for desired therapeutic effects, such as anticancer activity. mdpi.comscientific.net For instance, a workflow for a data-driven ML QSAR model was successfully used to predict the antiproliferative activity of new uracil-based and pyrimidine derivatives, demonstrating the model's applicability in designing new candidates with improved biological activity. mdpi.comresearchgate.net

Table 1: Applications of AI/ML in Pyrimidine Research

| AI/ML Application | Description | Relevance to Pyrimidine Carboxamides |

|---|---|---|

| QSAR Modeling | Develops statistical models linking chemical structure to biological activity. | Predicts the anticancer, anti-inflammatory, or other therapeutic activities of novel 4-Amino-2-sulfanylpyrimidine-5-carboxamide derivatives. mdpi.combg.ac.rs |

| Virtual Screening | Computationally screens large libraries of virtual compounds to identify potential hits. | Efficiently identifies promising derivatives from vast chemical spaces for further experimental testing. premierscience.com |

| De Novo Design | Generates novel molecular structures with desired properties using generative AI models. | Creates entirely new pyrimidine carboxamide structures optimized for specific biological targets. elsevier.com |

| Property Prediction | Predicts pharmacokinetic (ADMET) and toxicity profiles of molecules. | Helps in the early identification of candidates with favorable drug-like properties, reducing late-stage failures. mdpi.comrsc.org |

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Advances in synthetic organic chemistry are crucial for exploring the full potential of the pyrimidine carboxamide scaffold. Researchers are continuously developing novel synthetic routes that offer greater efficiency, higher yields, and improved selectivity, making it easier to produce a diverse range of derivatives for biological screening.

Traditional methods are being supplemented or replaced by modern techniques such as one-pot, multicomponent reactions. mdpi.com The Biginelli reaction, a classic multicomponent condensation, has been adapted for the synthesis of various 2-mercapto-pyrimidine-5-carboxamide derivatives. researchgate.net Such methods are advantageous as they combine several steps into a single operation, reducing waste and saving time. ias.ac.in For example, a simple and eco-friendly one-pot method for synthesizing pyrimidine-5-carboxamides using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions has been developed. ias.ac.in

Microwave-assisted synthesis is another technique gaining traction. It can dramatically shorten reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov This efficiency is particularly valuable in the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, for instance, utilized microwave irradiation for the cyclization step to produce the final products. nih.gov These advanced methodologies empower chemists to build complex molecular architectures around the this compound core with greater control and versatility.

Application of Advanced Computational Techniques for Predictive Modeling in Pyrimidine Chemistry

Beyond the broad scope of AI/ML, specific computational techniques are providing deep insights into the molecular behavior of pyrimidine derivatives. These methods allow for predictive modeling of chemical properties and biological interactions at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. jchemrev.com In pyrimidine research, DFT calculations are employed to study geometrical parameters (bond lengths and angles), electronic properties (HOMO-LUMO energy gaps), and molecular electrostatic potentials (MEP). jchemrev.comresearchgate.net This information is vital for understanding the reactivity of the molecule and its potential interaction with biological targets. jchemrev.com

Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.com This technique is extensively used to study how pyrimidine derivatives bind to the active sites of proteins. rsc.orgremedypublications.com By simulating the interaction between a ligand (like a derivative of this compound) and a target protein, researchers can predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. rsc.org

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. rsc.org When combined with molecular docking, MD simulations can validate the stability of the predicted ligand-protein complex, offering a more dynamic and realistic view of the molecular interaction. rsc.org These integrated computational approaches were used to develop new and effective Focal Adhesion Kinase (FAK) inhibitors based on a pyrimidine scaffold. rsc.org

Exploration of New Biological Interaction Landscapes for Pyrimidine Derivatives

The versatile structure of the pyrimidine ring allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. mdpi.comgsconlinepress.com Ongoing research is focused on exploring new biological interaction landscapes for pyrimidine derivatives, moving beyond established targets to address unmet medical needs.

The pyrimidine scaffold is a core component of numerous drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.comnih.gov Researchers are actively designing and synthesizing novel pyrimidine derivatives to target specific proteins implicated in disease pathways. For example, pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of Salt-Inducible Kinases (SIKs), which play a key role in inflammation, showing potential for treating inflammatory bowel disease. nih.gov Other derivatives have been synthesized as inhibitors of the STAT6 transcription factor, a target for allergic conditions like asthma. nih.gov

The exploration extends to various kinase families, which are critical regulators of cell signaling and are often dysregulated in cancer. Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown potent inhibitory activity against PIM-1 kinase, a promising target for cancer therapy. rsc.org Similarly, other pyrimidine-based compounds have been identified as inhibitors of Focal Adhesion Kinase (FAK), which is upregulated in many cancers. rsc.org This continuous search for new targets and mechanisms of action ensures that the therapeutic potential of compounds like this compound and its analogues is constantly expanding.

Table 2: Investigated Biological Targets for Pyrimidine Derivatives

| Biological Target | Therapeutic Area | Example Pyrimidine Scaffold |

|---|---|---|

| Focal Adhesion Kinase (FAK) | Cancer | Pyrimidine-based inhibitors rsc.org |

| PIM-1 Kinase | Cancer | Pyrido[2,3-d]pyrimidines rsc.org |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | 2-(Phenylamino)pyrimidines nih.gov |

| Salt-Inducible Kinases (SIKs) | Inflammatory Disease | Pyrimidine-5-carboxamides nih.gov |

| STAT6 Transcription Factor | Allergic Disease | 2-Aminopyrimidine-5-carboxamides nih.gov |

Q & A

Q. What are the recommended safety protocols for handling 4-Amino-2-sulfanylpyrimidine-5-carboxamide in laboratory settings?

- Methodological Answer : Researchers must adhere to strict safety measures, including wearing protective eyewear, gloves, and lab coats to avoid skin contact. Work should be conducted in a fume hood or glovebox to minimize inhalation risks. Avoid heat sources, as thermal decomposition may release toxic fumes. Waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what intermediates are involved?

- Methodological Answer : Synthesis often involves nucleophilic substitution reactions. For example, intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) can be modified by replacing the chloro group with an amino moiety under controlled pH and temperature. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures product integrity. Protective groups may be required to stabilize reactive sites during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments and carbon frameworks. High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds validates compound homogeneity. Mass spectrometry (MS) provides molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What methodologies are employed to analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers at pH 3–10 and temperatures ranging from 4°C to 40°C. Samples are analyzed periodically via HPLC to quantify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions. Differential Scanning Calorimetry (DSC) identifies thermal decomposition thresholds .

Q. How do researchers resolve contradictions in reported reactivity data of sulfanylpyrimidine derivatives?

- Methodological Answer : Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalysts). Reproducibility studies should standardize parameters such as molar ratios, reaction time, and temperature. Computational tools (e.g., Density Functional Theory) model electronic effects of substituents (e.g., sulfanyl vs. methylthio groups) to predict reactivity. Cross-validation using multiple spectroscopic methods ensures data reliability .

Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?

- Methodological Answer : Solubility enhancement techniques include co-solvency (e.g., DMSO-water mixtures), micellar encapsulation, or salt formation (e.g., hydrochloride salts). LogP values are determined experimentally via shake-flask methods to assess lipophilicity. In vitro permeability assays (e.g., Caco-2 cell models) evaluate intestinal absorption potential. Structural analogs with hydrophilic substituents (e.g., carboxylate groups) may improve bioavailability .

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with inhibitory potency. Machine learning algorithms trained on PubChem datasets identify high-priority candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.